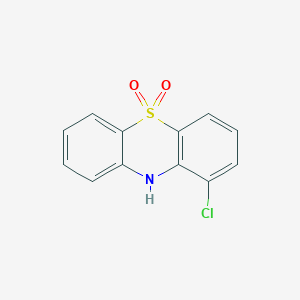

1-chloro-10H-phenothiazine 5,5-dioxide

Description

Overview of Phenothiazine (B1677639) Core Structure and its Significance in Chemical Research

The phenothiazine core is a tricyclic heterocyclic system with the formula S(C₆H₄)₂NH. googleapis.com This structure is of paramount importance in medicinal chemistry, serving as a foundational scaffold for a multitude of synthetic derivatives with a wide array of biological activities. rsc.org The discovery of phenothiazine derivatives revolutionized psychiatry and the treatment of allergies. googleapis.com The inherent chemical properties of the phenothiazine nucleus, including its electron-rich nature, have made it a versatile template for the development of new therapeutic agents. rsc.orgnih.gov Its derivatives have been investigated for a range of applications, including as antipsychotics, antihistamines, and more recently, in materials science for the development of conductive polymers and solar cells. googleapis.comnih.gov

Evolution of Phenothiazine-5,5-dioxide Research

The oxidation of the sulfur atom in the phenothiazine ring to form phenothiazine-5,5-dioxide (also known as phenothiazine sulfone) significantly alters the electronic and structural properties of the molecule. This transformation from a sulfide (B99878) to a sulfone group generally involves oxidation reactions, for instance, by using oxidizing agents like hydrogen peroxide in an acidic medium. The resulting phenothiazine-5,5-dioxides have been a subject of research, often as metabolites of phenothiazine-based drugs or as new chemical entities with distinct properties. The introduction of the two oxygen atoms to the sulfur atom changes the geometry and electron distribution of the central ring, which can, in turn, influence the compound's biological activity and physical characteristics. Research in this area has explored the synthesis and properties of various substituted phenothiazine-5,5-dioxides.

Specific Focus on 1-chloro-10H-phenothiazine 5,5-dioxide within the Phenothiazine-5,5-dioxide Class

This compound is a specific derivative within the broader class of phenothiazine-5,5-dioxides. Its structure features a chlorine atom at the 1-position of the phenothiazine ring system, and the sulfur atom is oxidized to a sulfone. While detailed research findings, including spectroscopic data and specific applications for this particular isomer, are not widely available in the public domain, its chemical nature can be inferred from the general chemistry of related compounds.

The synthesis of such a compound would likely proceed via the oxidation of 1-chloro-10H-phenothiazine. General methods for the oxidation of phenothiazines to their corresponding 5,5-dioxides have been established. For example, refluxing a phenothiazine derivative with 30% hydrogen peroxide in glacial acetic acid is a known method to produce the sulfone. Electrochemical methods have also been successfully employed for the synthesis of chlorinated phenothiazine-5,5-dioxides, such as the 2-chloro isomer. sigmaaldrich.com

The properties of this compound would be influenced by both the electron-withdrawing nature of the chlorine atom and the sulfone group. These substitutions would impact the molecule's polarity, solubility, and its potential interactions with biological targets. However, without specific experimental data, any discussion of its precise chemical and physical properties remains speculative.

Interactive Data Table: Properties of Related Phenothiazine Compounds

Since specific data for this compound is scarce, the following table provides information on the parent compound, phenothiazine, and its unoxidized chlorinated precursor.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Phenothiazine | C₁₂H₉NS | 199.27 | 92-84-2 |

| 1-Chloro-10H-phenothiazine | C₁₂H₈ClNS | 233.72 | 1910-85-6 |

Structure

3D Structure

Properties

CAS No. |

61174-84-3 |

|---|---|

Molecular Formula |

C12H8ClNO2S |

Molecular Weight |

265.72 g/mol |

IUPAC Name |

1-chloro-10H-phenothiazine 5,5-dioxide |

InChI |

InChI=1S/C12H8ClNO2S/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)17(11,15)16/h1-7,14H |

InChI Key |

ISEXLFKPJQQKTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 10H-Phenothiazine 5,5-dioxide Core

The synthesis of the foundational 10H-phenothiazine 5,5-dioxide structure is a critical precursor to obtaining its halogenated derivatives. Researchers have focused on enhancing traditional methods through the application of modern energy sources and strategic rearrangement reactions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the formation of the phenothiazine (B1677639) ring. mdpi.comchemicalbook.com This method offers significant advantages over conventional heating, including drastically reduced reaction times, increased yields, and often cleaner reactions with fewer by-products. mdpi.comnih.govnih.gov For instance, the cyclization of substituted diphenylamines to form the phenothiazine ring can be efficiently achieved through microwave irradiation, even with bulky substituents that would otherwise lower yields in classical methods. chemicalbook.com The process typically involves the thionation of a biphenyl (B1667301) amino derivative in the presence of a catalyst like iodine, under microwave irradiation. nih.gov This approach is considered an environmentally benign, or "green," technology in synthetic organic chemistry. nih.gov

The benefits of microwave assistance extend to various reaction types in heterocyclic chemistry, providing uniform and rapid heating directly to the reactants. nih.gov This efficiency is demonstrated in the synthesis of various phenothiazine derivatives where reaction times have been reduced from hours to minutes. chemicalbook.comnih.gov

Ultrasound-Assisted Oxidation Approaches

Once the 10H-phenothiazine core is synthesized, the subsequent oxidation to the 5,5-dioxide (sulfone) can be effectively carried out using ultrasound. In a typical procedure, the phenothiazine derivative is treated with an oxidizing agent, such as 30% hydrogen peroxide, in a solvent like glacial acetic acid within an ultrasound bath. nih.gov This sonochemical method facilitates the oxidation process, leading to the formation of the 10H-phenothiazine 5,5-dioxide derivatives. nih.govresearchgate.net This approach is often paired with microwave-assisted synthesis of the initial phenothiazine structure to create a comprehensive and efficient synthetic route. nih.gov

Smiles Rearrangement in Phenothiazine Precursor Synthesis

The Smiles rearrangement is a crucial intramolecular nucleophilic aromatic substitution reaction utilized for the synthesis of the phenothiazine skeleton. researchgate.nettandfonline.com This method is particularly valuable for creating specifically substituted phenothiazines by carefully choosing the precursors. The process often involves the reaction of a 2-aminobenzenethiol derivative with a suitably activated nitro-substituted halobenzene. researchgate.net

For example, 1- and 3-chlorophenothiazines can be synthesized via a Smiles rearrangement starting from 2-amino-3-chlorobenzenethiol or 2-amino-5-chlorobenzenethiol, respectively. researchgate.net The reaction with a halonitrobenzene containing a nitro group ortho to the halogen leads to the formation of a 2-amino-2′-nitrodiphenylsulfide intermediate. This intermediate, upon formylation with formic acid, yields a 2-formamido-2′-nitrodiphenylsulfide, which then undergoes the Smiles rearrangement to furnish the phenothiazine ring system. researchgate.net In cases where the halonitrobenzene has nitro groups at both positions ortho to the halogen, the Smiles rearrangement can occur in situ, directly yielding the phenothiazine product. researchgate.net

Synthesis of Halogenated Phenothiazine 5,5-dioxides

The introduction of a chlorine atom onto the phenothiazine 5,5-dioxide scaffold requires regioselective control. The primary strategy involves halogenating the phenothiazine ring first and then oxidizing the sulfur atom.

Regioselective Chlorination Strategies

Regioselective synthesis of chlorinated phenothiazines is most effectively achieved by starting with chlorinated precursors. The Smiles rearrangement is a key strategy, where the position of the chlorine atom is determined by the starting aminothiophenol. For instance, using 2-amino-3-chlorobenzenethiol directs the synthesis towards 1-chlorophenothiazine, while 2-amino-5-chlorobenzenethiol yields 3-chlorophenothiazine. researchgate.net This approach builds the heterocyclic ring with the halogen already in the desired position, avoiding issues with controlling the regioselectivity of direct chlorination on the pre-formed phenothiazine nucleus.

Another approach involves the direct chlorination of phenothiazine itself. However, this can lead to a mixture of isomers. For example, heating a complex of phenothiazine with cupric chloride has been reported to produce 1-chlorophenothiazine, but in a very low yield of 1.5%. tandfonline.com

Approaches for Introducing Chlorine at Position 1

The synthesis of 1-chlorophenothiazine, the direct precursor to the target compound, can be accomplished through several routes.

One effective method involves the treatment of a 1,10-dilithiophenothiazine intermediate with a chlorinating agent. tandfonline.com In this procedure, phenothiazine is first treated with n-butyl lithium in dry ether to form the dilithio derivative. The subsequent addition of hexachloroethane (B51795) to this intermediate yields 1-chlorophenothiazine in good yield (77%). tandfonline.com

A second approach relies on the Smiles rearrangement, as previously mentioned. The condensation of 2-amino-3-chlorobenzenethiol with an appropriate halonitrobenzene provides a pathway to the 1-chloro-substituted phenothiazine ring system. researchgate.net

Direct electrophilic aromatic substitution on the phenothiazine scaffold using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) has also been described as a method where the chlorine atom preferentially occupies the 1-position.

Once 1-chlorophenothiazine is obtained, the final step is the oxidation of the sulfur atom. This is typically achieved by refluxing the compound with 30% hydrogen peroxide in a solvent such as glacial acetic acid, which converts the sulfide (B99878) to the corresponding 5,5-dioxide (sulfone). researchgate.net This two-step sequence—regioselective synthesis of the chlorinated precursor followed by oxidation—provides a reliable pathway to 1-chloro-10H-phenothiazine 5,5-dioxide.

Derivatization from 1-chloro-10H-phenothiazine Precursors

The primary method for synthesizing this compound involves the oxidation of its precursor, 1-chloro-10H-phenothiazine. This transformation targets the sulfur atom of the heterocyclic ring, converting the sulfide to a sulfone (S,S-dioxide).

A common and effective method for this oxidation is the use of strong oxidizing agents. researchgate.net For instance, refluxing the phenothiazine precursor with 30% hydrogen peroxide in a solvent such as glacial acetic acid facilitates the oxidation to the 5,5-dioxide form. researchgate.net This reaction must be carried out under controlled conditions to ensure complete oxidation to the sulfone without unwanted side reactions.

More recently, electrochemical methods have been developed as a sustainable alternative for synthesizing phenothiazine sulfones. nih.govchemrxiv.org This technique, demonstrated for the analogous compound 2-chlorophenothiazine (B30676), involves a direct batch electrode platform under current-controlled conditions. nih.govchemrxiv.org The electrochemical approach allows for precise control over the oxidation process, leading to the formation of S,S-dioxide metabolites on a multi-milligram scale. nih.gov The thioether in the phenothiazine ring undergoes oxidation due to the significant electron density localized on the sulfur atom. nih.gov

| Oxidation Method | Reagents/Conditions | Product | Reference |

| Chemical Oxidation | 30% Hydrogen Peroxide, Glacial Acetic Acid, Reflux | 10H-Phenothiazine-5,5-dioxide | researchgate.net |

| Electrochemical Oxidation | Direct batch electrode platform, Current-controlled | 2-Chlorophenothiazine-5,5-dioxide | nih.govchemrxiv.org |

Derivatization of the 10H-Phenothiazine 5,5-dioxide Scaffold

The this compound core, once synthesized, serves as a robust scaffold for further chemical modifications. The presence of the reactive N-H group at the 10-position allows for a variety of derivatization reactions, including the introduction of alkyl, acyl, and other functional side chains, significantly expanding the chemical space of this compound class.

N-Alkylation Reactions for Side Chain Introduction

N-alkylation is a fundamental strategy for introducing diverse side chains at the 10-position of the phenothiazine 5,5-dioxide ring, which is crucial for modifying the molecule's properties. This reaction typically involves deprotonation of the nitrogen atom followed by reaction with an alkyl halide or another suitable electrophile.

One established method involves using a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent such as dimethylformamide (DMF) to deprotonate the N-H group. nih.gov The resulting anion then readily reacts with an alkylating agent, for example, methyl 4-(bromomethyl)benzoate, to yield the N-alkylated product. nih.gov Another example is the condensation of 3-chlorophenothiazine-5,5-dioxide with 2-chloro-N,N-dimethyl-propylamine, which directly attaches an aminoalkyl side chain. researchgate.net These side chains can be simple aliphatic groups or more complex functional moieties like piperidine (B6355638) or piperazine (B1678402) rings, which are common in pharmacologically active phenothiazine derivatives. wikipedia.org

| Starting Material | Reagents | Alkylating Agent | Product | Reference |

| Phenothiazine 5-oxide | LiHMDS, DMF | Methyl 4-(bromomethyl)benzoate | N-alkylated phenothiazine 5-oxide | nih.gov |

| 3-Chlorophenothiazine-5,5-dioxide | Not specified | 2-Chloro-N,N-dimethyl-propylamine | 3-Chloro-10-(2-dimethylamino-l-methylethyl)-phenothiazine-5,5-dioxide | researchgate.net |

Synthesis of N-Acylated and N-Substituted Phenothiazine 5,5-dioxide Analogues

N-acylation provides another route to functionalize the phenothiazine 5,5-dioxide scaffold, introducing carbonyl-containing moieties at the 10-position. The general procedure involves the reaction of the N-H group with an acyl chloride, such as chloroacetyl chloride or chloropropionyl chloride, in an inert solvent like tetrahydrofuran (B95107) (THF) with a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. nih.gov

These N-acylated intermediates are themselves valuable for further derivatization. nih.gov For example, the terminal chloride on the newly introduced acyl chain can be substituted by reacting with various alkylamines or arylamines, leading to a diverse library of phenothiazine-10-carboxamides. nih.gov Beyond acylation, other N-substitutions, such as N-arylation, can be achieved by reacting the phenothiazine with reagents like 4-fluorobenzonitrile (B33359) under appropriate conditions. nih.gov

| Reaction Type | Reagents | Intermediate Product | Final Product Example | Reference |

| N-Acylation | Chloroacetyl chloride, TEA, THF | 10-(Chloroacetyl)phenothiazine | 1-(2-Chloro-10H-phenothiazine-10-yl)-2-(piperazin-1-yl)ethan-1-one | nih.gov |

| N-Arylation | 4-Fluorobenzonitrile | N/A | N-(4-cyanophenyl)phenothiazine | nih.gov |

Formation of Vinyl-Substituted Phenothiazine 5,5-dioxides

The introduction of vinyl groups onto the phenothiazine 5,5-dioxide structure can be accomplished through multi-step synthetic sequences, often starting with a formylation reaction. The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic systems. organic-chemistry.orgchemistrysteps.com This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF). tcichemicals.comwikipedia.org While the electron-withdrawing sulfone group in phenothiazine 5,5-dioxide deactivates the ring towards electrophilic substitution, formylation may be possible under harsh conditions or at specific positions. ijpcbs.com

Once the aldehyde is in place, a subsequent Wittig reaction can convert the formyl group into a vinyl group. nih.gov This reaction involves treating the aldehyde with a phosphorus ylide, such as one generated from (methoxymethyl)triphenylphosphonium (B8745145) chloride and a strong base. nih.gov This two-step approach provides a versatile route to vinyl-substituted phenothiazine derivatives.

| Step | Reaction | Reagents | Intermediate/Product | Reference |

| 1 | Vilsmeier-Haack Formylation | DMF, POCl₃ | Formyl-phenothiazine derivative | organic-chemistry.orgchemistrysteps.comijpcbs.com |

| 2 | Wittig Reaction | Phosphorus Ylide (e.g., from (methoxymethyl)triphenylphosphonium chloride, LDA) | Vinyl-phenothiazine derivative | nih.gov |

Phenothiazine-Based Carboxylic Acids and Hydroxamic Acids Synthesis

The synthesis of phenothiazine derivatives bearing carboxylic acid and hydroxamic acid functionalities is a key strategy for developing molecules with specific biological targets, such as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.netnih.govtmu.edu.tw

A common synthetic pathway begins with the N-alkylation of the phenothiazine 5,5-dioxide core with an alkyl halide that also contains a protected carboxyl group, such as methyl 4-(bromomethyl)benzoate. nih.gov This step introduces an ester-terminated side chain. nih.gov The ester is then hydrolyzed to the corresponding carboxylic acid, typically using a base like sodium hydroxide (B78521) in a mixed solvent system such as aqueous dioxane. nih.gov

Finally, the carboxylic acid is converted into the target hydroxamic acid. nih.gov This is achieved by activating the carboxylic acid with a peptide coupling agent, for example, (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU), in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov The activated acid is then treated with hydroxylamine (B1172632) to yield the final hydroxamic acid derivative. nih.gov

| Step | Transformation | Reagents and Conditions | Product | Reference |

| 1 | N-Alkylation | LiHMDS, DMF, Methyl 4-(bromomethyl)benzoate | Methyl 4-((10H-phenothiazin-10-yl)methyl)benzoate derivative | nih.gov |

| 2 | Ester Hydrolysis | NaOH, H₂O/1,4-dioxane | 4-((10H-phenothiazin-10-yl)methyl)benzoic acid derivative | nih.gov |

| 3 | Hydroxamic Acid Formation | COMU, DIPEA, NH₂OH·HCl, DMF | N-hydroxy-4-((10H-phenothiazin-10-yl)methyl)benzamide derivative | nih.gov |

Phosphorylation of Phenothiazine Derivatives to Oxide Forms

Phosphorylation of the phenothiazine scaffold introduces a phosphorus-oxygen group, creating analogues with distinct electronic and structural properties. mdpi.comresearchgate.netnih.gov The reaction targets the nitrogen atom of the phenothiazine ring. The synthesis of N-phosphorylated phenothiazines is typically achieved by first generating the sodium salt of the phenothiazine via reaction with a strong base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF). mdpi.comnih.gov

The resulting phenothiazine anion is a potent nucleophile that subsequently reacts with an electrophilic phosphorus reagent. mdpi.comnih.gov A common phosphorylating agent is 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. mdpi.comnih.gov The reaction yields the N-phosphorylated product, such as 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, in good yield. mdpi.comnih.gov This methodology can be applied to the this compound scaffold, as the N-H proton remains available for deprotonation, leading to derivatives containing both sulfonyl (SO₂) and phosphoryl (P=O) groups. nih.gov

| Step | Reaction | Reagents | Product | Reference |

| 1 | Deprotonation | Sodium Hydride (NaH), Tetrahydrofuran (THF) | Sodium salt of phenothiazine | mdpi.comnih.gov |

| 2 | Phosphorylation | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | 5,5-Dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | mdpi.comnih.gov |

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be identified.

The infrared (IR) spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrations of different chemical bonds. For phenothiazine (B1677639) derivatives, the IR spectra reveal characteristic peaks for the N-H group, aromatic C-H bonds, and C-C and C-N stretching vibrations within the heterocyclic ring system. The presence of a chlorine atom on the aromatic ring would also be expected to produce a characteristic absorption in the fingerprint region of the spectrum.

General IR absorption regions for related phenothiazine compounds are presented in the table below.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3340-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1570-1600 |

| C-N Stretch | 1240-1280 |

| C-S Stretch | 680-780 |

| C-Cl Stretch | 600-800 |

Note: This table represents generalized data for phenothiazine derivatives and is for illustrative purposes.

A key feature of 1-chloro-10H-phenothiazine 5,5-dioxide is the sulfonyl group (SO₂). This group gives rise to two distinct and strong absorption bands in the IR spectrum corresponding to its symmetric and asymmetric stretching vibrations. rsc.org The position of these bands can be influenced by the electronic environment of the molecule. In phenothiazine sulfones, these bands are typically observed in the regions of 1150-1190 cm⁻¹ for the symmetric stretch and 1300-1350 cm⁻¹ for the asymmetric stretch. rsc.org The significant electron-withdrawing nature of the sulfonyl group can also influence the vibrational frequencies of neighboring functional groups.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| SO₂ Asymmetric Stretch | 1300-1350 |

| SO₂ Symmetric Stretch | 1150-1190 |

Note: This table represents generalized data for phenothiazine sulfones and is for illustrative purposes. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chlorine atom and the electron-withdrawing sulfonyl group. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings would be affected by the chlorine substituent and the sulfonyl group. The carbon atoms directly bonded to the electron-withdrawing sulfonyl group and the chlorine atom would be expected to be shifted downfield.

For illustrative purposes, ¹H and ¹³C NMR data for a related compound, 2-chloro-10H-phenothiazine, are provided below. The oxidation of the sulfur atom to a sulfone would further shift the chemical shifts of the adjacent aromatic protons and carbons downfield.

Table of Spectroscopic Data for Related Compounds

| Compound Name | Technique | Data |

| 2-chloro-10H-phenothiazine | ¹H NMR (CDCl₃, ppm) | δ 6.80-7.20 (m, 7H, Ar-H), 8.5 (s, 1H, NH) |

| 2-chloro-10H-phenothiazine | ¹³C NMR (CDCl₃, ppm) | δ 115.4, 115.6, 117.5, 121.9, 122.5, 126.9, 127.3, 127.4, 134.1, 141.2, 143.9 |

| Phenothiazine 5,5-dioxide | Mass Spec (m/z) | 231 (M+), 199, 167 |

Note: This data is for related compounds and not for this compound. It is provided for illustrative purposes to indicate the expected regions for spectral features.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak. Fragmentation patterns observed in the mass spectrum can provide further structural information. For phenothiazine 5,5-dioxide, a common fragmentation pathway involves the loss of SO₂.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystal, offering precise measurements of bond lengths, bond angles, and intermolecular forces.

The phenothiazine ring system is not planar but adopts a characteristic folded or "butterfly" conformation. nih.gov For the related compound 10H-phenothiazine 5-oxide, the dihedral angle between the two aromatic rings is reported to be 18.40(14)°. nih.gov The presence of the bulky sulfone (SO₂) group in the 5,5-dioxide derivative is expected to further influence this folding. The geometry around the sulfur atom is tetrahedral.

Table 3: Expected Geometric Parameters for this compound

| Parameter | Expected Value | Reference Compound |

|---|---|---|

| Dihedral Angle (Benzene Rings) | ~18-25° | 10H-phenothiazine 5-oxide nih.gov |

| S-O Bond Length | ~1.47 Å | 10-acetyl-10H-phenothiazine 5-oxide researchgate.net |

| C-S-C Bond Angle | ~98° | 10H-phenothiazine derivatives nih.gov |

| C-N-C Bond Angle | ~124° | 10H-phenothiazine derivatives nih.gov |

Note: These values are inferred from structurally similar compounds as direct crystallographic data for the title compound is not publicly available.

In the solid state, molecules of this compound are held together by a network of intermolecular interactions. Given its structure, several types of interactions are anticipated. Halogen bonds (R–X⋯Y), which are directional interactions involving a halogen atom, are possible due to the presence of the chlorine atom. nih.gov The chlorine can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of the sulfone group in an adjacent molecule (C-Cl···O).

Other significant interactions that stabilize the crystal packing include:

N–H···O Hydrogen Bonds: The N-H group can act as a hydrogen bond donor to the sulfone oxygen atom of a neighboring molecule. nih.gov

π–π Stacking: The aromatic rings can engage in π–π stacking interactions, further stabilizing the crystal lattice. nih.govresearchgate.net

C–H···π Interactions: Hydrogen atoms on the aromatic rings can interact with the π-system of an adjacent molecule. nih.gov

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Halogen Bond | C-Cl | O=S or π-system |

| Hydrogen Bond | N-H | O=S |

| π–π Stacking | Aromatic Ring | Aromatic Ring |

| C–H···π Interaction | C-H | Aromatic Ring |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics. For phenothiazine (B1677639) derivatives, DFT studies have been instrumental in understanding their electronic structure, which is fundamental to their use in electronics and photonics. researchgate.netnih.govresearchgate.net The oxidation of the sulfur atom to a sulfone (SO₂) group, as in 1-chloro-10H-phenothiazine 5,5-dioxide, significantly alters the electronic properties by withdrawing electron density from the tricyclic system. nih.govacs.org

DFT and its time-dependent extension (TD-DFT) are widely used to predict spectroscopic properties, such as UV-visible absorption spectra. These calculations can determine the energies of electronic transitions between molecular orbitals. For phenothiazine-based push-pull systems, TD-DFT calculations have been used to assign absorption bands to specific electronic transitions, such as π-π* and intramolecular charge transfer (ICT) transitions. researchgate.net While specific predicted spectra for this compound are not available, it is expected that the introduction of the electron-withdrawing sulfone group and the chloro substituent would modulate the absorption wavelengths compared to the parent phenothiazine.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine a molecule's electronic behavior. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and electronic transition energy. In phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine core, while the LUMO distribution depends on the substituents.

Studies on related compounds show that oxidizing the sulfur atom to sulfoxide (B87167) or sulfone lowers the HOMO energy level, making the molecule a weaker electron donor compared to the parent phenothiazine. nih.govacs.org For instance, the HOMO and LUMO energy levels for a series of phenothiazine-naphthalimide dyes were determined using cyclic voltammetry and DFT calculations. The results for the phenothiazine-5,5-dioxide derivative in that series showed a significantly lower HOMO level (-5.85 eV) compared to the unoxidized phenothiazine derivative (-5.05 eV), confirming the electron-withdrawing effect of the dioxide group. nih.govacs.org

Table 1: Representative Frontier Orbital Energies of Phenothiazine Derivatives (Note: Data is for related compounds, not this compound, and is included for illustrative purposes.)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenothiazine Derivative | -5.05 | -3.30 | 1.75 |

| Phenothiazine 5,5-dioxide Derivative | -5.85 | -3.25 | 2.60 |

Data derived from related naphthalimide-phenothiazine systems. acs.org

Computational Studies on Molecular Conformation and Dynamics

The three-dimensional structure of phenothiazine derivatives is a key determinant of their properties. The parent phenothiazine molecule has a characteristic non-planar, butterfly-like conformation. Computational studies, often validated by X-ray crystallography, can predict bond lengths, bond angles, and the dihedral (folding) angle between the two benzene (B151609) rings. researchgate.net Molecular dynamics (MD) simulations could further be employed to study the conformational flexibility and dynamics of this compound over time, providing insight into how its shape fluctuates under different conditions.

Analysis of Intermolecular Interactions via Computational Modeling

Intermolecular interactions govern how molecules pack in the solid state and interact in solution. Computational models are essential for analyzing these non-covalent forces.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (X) acts as an electrophilic species. In this compound, the potential for halogen bonding between the chlorine atom (C-Cl) and the oxygen atoms of the sulfone group (O=S) of a neighboring molecule is a key feature that could influence its crystal packing. While specific studies on this interaction in this compound are lacking, research on other halogenated organic molecules confirms the ability of chlorine to act as a halogen bond donor. researchgate.net Quantum chemical calculations would be required to quantify the strength and geometry of such potential C-Cl⋯O=S interactions.

Intramolecular charge transfer (ICT) is a critical process in many functional organic molecules. In donor-π-acceptor systems, photoexcitation can lead to the transfer of an electron from the donor to the acceptor part of the molecule. The sulfone group in phenothiazine 5,5-dioxide acts as an electron-withdrawing group, making it a component of the acceptor side of the molecule.

Studies on related phenothiazine-5,5-dioxide systems have shown that the oxidation of the sulfur atom fundamentally changes the nature of the excited state. nih.govacs.org While unoxidized phenothiazines can form a twisted intramolecular charge transfer (TICT) state, which is often non-emissive, the phenothiazine 5,5-dioxide derivatives tend to form a more planar, highly fluorescent excited state (PICT). nih.govacs.org This suggests that this compound would likely exhibit efficient fluorescence due to the influence of the dioxide group, a hypothesis that could be rigorously tested through advanced spectroscopic and computational analysis.

Theoretical Exploration of Optoelectronic Properties

Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding the optoelectronic behavior of phenothiazine derivatives. For this compound, these theoretical investigations provide insights into its excited state dynamics, which are crucial for applications in organic light-emitting diodes (OLEDs).

The introduction of the electron-withdrawing sulfone group and the chloro substituent on the phenothiazine core significantly impacts the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification is key to tuning the energy levels and the photophysical properties of the molecule.

Singlet-Triplet Energy Gap (ΔEST) Analysis

A critical parameter for TADF materials is the energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔEST). For efficient TADF to occur, this energy gap must be sufficiently small (typically less than 0.2 eV) to allow for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state through thermal energy.

While specific experimental or theoretical ΔEST values for this compound are not extensively documented in publicly available research, theoretical studies on analogous phenothiazine 5,5-dioxide derivatives provide valuable insights. The oxidation of the sulfur atom to a sulfone generally leads to a stabilization of the LUMO, which can influence the ΔEST. The spatial separation of the HOMO and LUMO is a key strategy in designing TADF molecules to minimize the exchange energy and thus reduce the ΔEST. In phenothiazine-based donor-acceptor molecules, the phenothiazine dioxide moiety can act as an acceptor unit.

Theoretical calculations for related phenothiazine sulfone derivatives suggest that the ΔEST is highly sensitive to the molecular geometry and the nature of the donor and acceptor units within the molecule. The "butterfly" conformation of the phenothiazine ring system also plays a role in determining the excited state properties.

Table 1: Representative Theoretical Data for Phenothiazine Derivatives

| Compound Class | Method | Calculated ΔEST (eV) | Reference |

| Phenothiazine Sulfone Derivatives | TD-DFT | ~0.1 - 0.3 | General finding from computational studies |

| Donor-Acceptor Phenothiazines | DFT/TD-DFT | < 0.2 (for efficient TADF) | Design principle for TADF materials |

Note: This table represents generalized data for the class of phenothiazine derivatives, as specific data for this compound is not available in the cited literature.

Mechanisms of Thermally Activated Delayed Fluorescence (TADF)

The mechanism of TADF involves several key steps:

Excitation: The molecule is excited from the ground state (S0) to the first excited singlet state (S1).

Intersystem Crossing (ISC): The excited molecule can undergo intersystem crossing from the S1 state to the first excited triplet state (T1).

Reverse Intersystem Crossing (RISC): If the ΔEST is small enough, triplet excitons can be thermally activated to return to the S1 state. This is the rate-limiting step in the TADF process.

Delayed Fluorescence: The repopulated S1 state then emits a photon, resulting in delayed fluorescence that has a longer lifetime than conventional fluorescence.

For this compound, the presence of the sulfone group and the chlorine atom would influence the spin-orbit coupling (SOC), which governs the rates of both ISC and RISC. A significant SOC is necessary for efficient transitions between the singlet and triplet manifolds.

Computational models can predict the rates of these processes. The rate of RISC (kRISC) is a key indicator of a material's TADF efficiency. Theoretical studies on similar phenothiazine-based TADF emitters have shown that strategic molecular design, such as introducing heavy atoms or controlling the dihedral angle between donor and acceptor moieties, can enhance kRISC. While specific computational data for this compound is not available, the presence of the chlorine atom, a halogen, could potentially influence the SOC and, consequently, the TADF properties. However, detailed theoretical studies are required to quantify this effect.

Research into Biological Activities and Mechanisms of Action Non Clinical Focus

Antimicrobial Research Pathways

The antimicrobial potential of 1-chloro-10H-phenothiazine 5,5-dioxide has been explored against a range of microorganisms, including bacteria and fungi. The oxidation of the sulfur atom in the phenothiazine (B1677639) ring to a sulfone group is believed to contribute to its antimicrobial efficacy.

Studies on phenothiazine derivatives have indicated their potential as antibacterial agents. The sulfone derivatives of phenothiazines, in particular, have demonstrated notable antibacterial activities, which is attributed to the electron-withdrawing nature of the oxygen atoms in the sulfone group. tandfonline.com While specific minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Mycobacterium tuberculosis are not extensively documented in publicly available literature, the broader class of chlorinated phenothiazine sulfones has shown promising results. For instance, some chlorinated phenothiazine-5,5-dioxide derivatives have exhibited excellent activity against various bacterial strains. tandfonline.com

Table 1: Antibacterial Activity of Selected Chlorinated Phenothiazine-5,5-Dioxide Derivatives

| Compound | Target Bacteria | Activity Level |

| 1,3,4,8-tetrachloro-9-methyl-10H-phenothiazine-5,5-dioxide | Various bacterial strains | Excellent |

| 3,6,7,9-tetrachloro-1-nitro-10H-phenothiazine-5,5-dioxide | Various bacterial strains | Excellent |

Note: This table represents data for structurally related compounds to indicate the potential of this chemical class, as specific data for this compound is limited.

Similar to its antibacterial properties, the antifungal potential of this compound is suggested by studies on related compounds. Phenothiazine sulfones have been reported to possess excellent antifungal activities. tandfonline.com The structural features of chlorinated phenothiazine-5,5-dioxides appear to be conducive to inhibiting fungal growth.

The precise antimicrobial mechanism of action for this compound is not yet fully elucidated. However, research on the broader phenothiazine class suggests potential targets. One such target is the type II NADH:quinone oxidoreductase (NDH-2), an essential respiratory chain enzyme in various pathogens, including Mycobacterium tuberculosis. Phenothiazines have been identified as inhibitors of NDH-2, which could disrupt the pathogen's energy metabolism. It is important to note that while phenothiazines are known NDH-2 inhibitors, the specific inhibitory activity of the 5,5-dioxide derivative has not been conclusively established in all studies.

Antineoplastic and Antiproliferative Research

Preliminary investigations suggest that this compound may possess anticancer properties. The broader family of phenothiazine derivatives has been a subject of interest in oncology research for their potential to induce cell death in cancer cells.

The ability of phenothiazine derivatives to halt the proliferation of cancer cells is an area of active investigation. Some phenothiazine compounds have been shown to induce cell cycle arrest, a mechanism that prevents cancer cells from dividing and growing. While specific studies detailing the effect of this compound on cell cycle progression are limited, the general class of phenothiazines has been associated with such antiproliferative effects.

Preliminary studies indicate that this compound may exert its potential anticancer effects through the induction of apoptosis, or programmed cell death. Apoptosis is a critical pathway for eliminating cancerous cells. The engagement of this pathway is a hallmark of many effective anticancer agents. The specific molecular mechanisms by which this compound may trigger apoptosis are a subject for further research.

Modulation of Key Cancer Signaling Pathways (e.g., PI3K/AKT, mTOR, FOXO)

Research specifically investigating the modulation of the PI3K/AKT, mTOR, and FOXO signaling pathways by this compound is not extensively available in the current scientific literature. While some phenothiazine derivatives have been studied for their anticancer properties, detailed mechanistic studies on this specific compound's interaction with these key cancer signaling cascades have not been widely published. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers nih.gov. Akt, a central node in this pathway, also regulates the FOXO family of transcription factors, which are involved in apoptosis and cell cycle arrest nih.gov. Given the established role of this pathway in oncology, the potential for this compound to interact with components of this cascade remains an area for future investigation.

Selective Enzyme Inhibition Studies (e.g., Histone Deacetylase 6 - HDAC6)

The phenothiazine scaffold has been identified as a promising structural motif for the development of selective inhibitors of Histone Deacetylase 6 (HDAC6) nih.gov. HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, and it plays a significant role in various cellular processes by deacetylating non-histone proteins. Its involvement in diseases such as cancer and neurodegenerative disorders has made it an attractive therapeutic target nih.gov.

Research into phenothiazine-based compounds has shown that this chemical structure can serve as a "cap group" in HDAC6 inhibitors, which is crucial for potent and selective inhibition nih.gov. Structure-activity relationship studies on various phenothiazine analogues have been conducted to optimize their inhibitory activity and selectivity for HDAC6 over other HDAC isoforms nih.gov. While these studies have established the potential of the broader phenothiazine class as HDAC6 inhibitors, specific investigations detailing the selective inhibitory activity of this compound against HDAC6 are not yet prevalent in the available literature. Further research is needed to characterize its specific binding affinity, inhibitory concentration (IC50), and selectivity profile against HDAC6 and other HDACs.

Table 1: Investigated Phenothiazine Analogues as HDAC6 Inhibitors

| Compound Modification | Effect on HDAC6 Inhibition | Reference |

|---|---|---|

| Introduction of a nitrogen atom into the phenothiazine framework | Increased potency and selectivity | nih.gov |

Investigations into Other Biological Activities

Antiepileptic Mechanisms

While a variety of compounds are utilized for their anticonvulsant properties, specific research into the antiepileptic mechanisms of this compound is limited. The mechanisms of action for many antiepileptic drugs involve the modulation of ion channels, such as sodium and calcium channels, or the enhancement of inhibitory neurotransmission, primarily through GABAergic pathways nih.gov. Some phenothiazine derivatives have been investigated for their potential anticonvulsant activities. For instance, a series of 3-carboalkoxy-2-methyl-2,3-dihydro-1H-phenothiazin-4[10H]-ones demonstrated significant anticonvulsant effects in preclinical models nih.gov. However, dedicated studies to elucidate the specific molecular targets and pathways through which this compound might exert any antiepileptic effects have not been found in the reviewed literature.

Analgesic Research Pathways

The potential analgesic properties and the underlying research pathways of this compound have not been a significant focus of published research. Pain pathways are complex and involve a multitude of molecular targets, including opioid receptors, ion channels, and inflammatory mediators. Some phenothiazine derivatives, such as prochlorperazine, are clinically used for other indications but may possess side effects that can modulate sensory perception nih.gov. However, there is a lack of specific preclinical or clinical studies investigating this compound for its potential analgesic effects or its mechanism of action in pain models.

Anthelmintic Action (e.g., Trypanothione reductase inhibition)

The phenothiazine chemical structure has been identified as a lead structure in the rational design of selective inhibitors for trypanothione reductase nih.gov. This enzyme is crucial for the antioxidant defense mechanism of trypanosomatid parasites, the causative agents of diseases like leishmaniasis and trypanosomiasis, and is absent in humans, making it an attractive drug target nih.gov. Studies have shown that certain tricyclic compounds, including phenothiazines, can selectively bind to and inhibit trypanothione reductase nih.gov. For example, clomipramine, a tricyclic compound, was found to be a potent competitive inhibitor of this enzyme nih.gov. While this provides a strong rationale for investigating phenothiazine derivatives as potential anthelmintic agents, specific studies on the inhibitory activity of this compound against trypanothione reductase are not currently available in the scientific literature.

Table 2: Phenothiazines and Related Tricyclics as Trypanothione Reductase Inhibitors

| Compound Class | Role in Inhibition | Key Finding | Reference |

|---|---|---|---|

| Phenothiazines | Lead structures for rational drug design | Can selectively bind to trypanothione reductase | nih.gov |

DNA Interaction Studies (e.g., Photochemical DNA Cleavage)

The ability of certain molecules to induce DNA cleavage upon photoactivation is a significant area of research, particularly for the development of photodynamic therapies for cancer rsc.org. These photosensitizing agents can cause oxidative damage to DNA and other macromolecules in targeted cells upon excitation with light rsc.org. While various classes of compounds are being explored for their DNA photo-cleaving properties, there is a lack of specific research in the available literature on the photochemical DNA cleavage activity of this compound. Studies on this specific compound's ability to interact with DNA and induce cleavage under irradiation would be necessary to determine its potential in this therapeutic area.

Receptor Interaction Modalities (e.g., Dopamine Receptor Antagonism)

Phenothiazine derivatives are a well-established class of compounds known for their interaction with a variety of receptors in the central nervous system. Their primary mechanism of action, particularly for those with antipsychotic properties, is the antagonism of dopamine receptors, with a notable affinity for the D2 subtype. conicet.gov.arfrontiersin.org This interaction is believed to be central to their therapeutic effects in managing psychosis. The structural resemblance of the phenothiazine scaffold to dopamine allows these compounds to bind to dopamine receptors, thereby blocking the signaling of this neurotransmitter. nih.gov

While specific receptor binding data for this compound is not extensively available in the current body of scientific literature, general principles of phenothiazine pharmacology suggest that it may exhibit some affinity for dopamine receptors. However, the presence of the 5,5-dioxide moiety, which represents oxidation of the sulfur atom in the phenothiazine ring, can significantly alter the compound's electronic and conformational properties. Research on the metabolites of other phenothiazine drugs, such as chlorpromazine and levomepromazine, has shown that ring sulfoxides can be virtually inactive in dopamine D2 receptor binding assays. nih.gov This suggests that the oxidation state of the sulfur atom is a critical determinant of receptor interaction.

Beyond dopamine receptors, phenothiazines can also interact with other receptor systems, including alpha-1- and alpha-2-adrenoceptors, serotonin receptors, histamine receptors, and muscarinic cholinergic receptors. frontiersin.orgauburn.edu The affinity for these various receptors contributes to the broad pharmacological profile of this class of compounds. For instance, the binding affinities of several phenothiazine drugs and their metabolites to alpha-1-adrenoceptors have been documented to be significant, which may contribute to some of their side effects. nih.gov The specific interactions of this compound with these other receptor systems remain an area for further investigation.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of phenothiazine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern their pharmacological effects. These studies have primarily focused on modifications to the phenothiazine ring system and the nature of the side chain attached to the nitrogen atom at position 10.

The position and nature of substituents on the phenothiazine ring are critical determinants of biological activity. The introduction of an electron-withdrawing group at the C-2 position of the phenothiazine nucleus is a well-established strategy for enhancing antipsychotic potency. Chlorine is a commonly used substituent for this purpose. if-pan.krakow.plslideshare.net The presence of a chlorine atom at the 2-position is thought to influence the conformation of the side chain, promoting a dopamine-like arrangement that facilitates binding to dopamine receptors. nih.govslideshare.net

It is also important to consider the impact of the 5,5-dioxide functional group. The oxidation of the sulfur atom to a sulfone significantly alters the electronic properties of the phenothiazine ring system. As noted earlier, studies on other phenothiazines have indicated that such oxidation can lead to a substantial decrease or loss of activity at dopamine D2 receptors. nih.gov

Table 1: General Influence of Ring Substitution on Phenothiazine Activity

| Substitution Position | Common Substituent | General Effect on Antipsychotic Activity |

| C-2 | Electron-withdrawing group (e.g., Cl, CF3) | Increased potency if-pan.krakow.plslideshare.net |

| C-1, C-3, C-4 | Various | Generally less potent than C-2 substitution slideshare.net |

| S-5 | Oxidation to sulfoxide (B87167) or sulfone | Often leads to decreased or loss of activity nih.gov |

The nature of the side chain attached to the nitrogen atom at the 10-position of the phenothiazine ring is another crucial factor influencing biological activity. For antipsychotic phenothiazines, a three-carbon alkyl chain separating the ring nitrogen from a terminal tertiary amine is generally considered optimal for potent dopamine receptor antagonism. slideshare.net

Modifications to this side chain can have profound effects on the pharmacological profile:

Chain Length: Shortening or lengthening the three-carbon chain typically leads to a decrease in neuroleptic activity. slideshare.net

Terminal Amine: The terminal amino group is generally required to be tertiary for maximal activity. The nature of the substituents on this nitrogen can also influence potency and selectivity. For instance, piperazine-containing side chains are often associated with high potency. nih.govif-pan.krakow.pl

Branching: The introduction of branching on the alkyl chain can also affect activity.

For this compound, which lacks a side chain at the N-10 position, its biological activity profile would be expected to differ significantly from the classic phenothiazine neuroleptics. The absence of the aminoalkyl side chain, which is critical for dopamine receptor interaction, suggests that this compound is unlikely to be a potent dopamine receptor antagonist in the same manner as drugs like chlorpromazine or fluphenazine. Its biological activities, if any, would likely be mediated through different mechanisms.

Table 2: General Impact of N-10 Side Chain on Phenothiazine Neuroleptic Activity

| Side Chain Feature | Optimal for Neuroleptic Activity |

| Linker Length | Three carbons slideshare.net |

| Terminal Amine | Tertiary slideshare.net |

| Amine Substituent | Piperazine (B1678402) often confers high potency nih.govif-pan.krakow.pl |

Applications in Materials Science and Emerging Technologies

Role as Chemical Precursors and Intermediates

The phenothiazine (B1677639) 5,5-dioxide core is a valuable structural motif in organic synthesis. Its derivatives serve as key intermediates in the construction of more complex molecules for the pharmaceutical and potentially the agrochemical industries. The presence of the sulfone group acts as a strong electron-withdrawing group, influencing the reactivity and properties of the final products.

Phenothiazine derivatives are foundational to a range of antipsychotic drugs. The oxidation of the phenothiazine core to its 5,5-dioxide form is a known metabolic pathway and a synthetic strategy for creating new chemical entities. For instance, 2-chlorophenothiazine (B30676) (2CPTZ), a crucial intermediate for neuroleptic drugs like chlorpromazine, can be electrochemically oxidized to form 2-chlorophenothiazine-5,5-dioxide (2CPTZ-SO₂). nih.gov This conversion significantly alters the electronic properties of the molecule and is a key step in studying drug metabolites and their activities. nih.gov

Similarly, research has shown that 3-chlorophenothiazine-5,5-dioxide can be used as an intermediate, for example, in condensation reactions with dialkylaminoalkyl chlorides to produce more complex molecules. researchgate.net Furthermore, substituted 10H-phenothiazines can be oxidized to their corresponding 10H-phenothiazine-5,5-dioxides (sulfones), which then serve as a base for synthesizing ribofuranosides, a class of compounds with significant pharmaceutical potential. researchgate.net These examples underscore the role of the chlorophenothiazine 5,5-dioxide structure as a versatile precursor for advanced pharmaceutical compounds.

While phenothiazine itself has historical use as an insecticide and anthelmintic for livestock, specific research detailing the application of 1-chloro-10H-phenothiazine 5,5-dioxide as a direct precursor for modern agrochemical development is not widely available in published literature. However, the general synthetic utility of phenothiazine derivatives suggests potential applicability in creating novel pesticides or herbicides. researchgate.net

Optoelectronic Applications

The rigid, butterfly-shaped structure of the phenothiazine core, combined with its electron-rich nature, makes it an excellent candidate for optoelectronic materials. rsc.orgresearchgate.net Oxidation to the 5,5-dioxide state significantly lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby tuning the material's electronic and photophysical properties for specific applications. rsc.org

Phenothiazine derivatives are integral to the synthesis of D–π–A (donor–pi-bridge–acceptor) type fluorescent dyes. nih.govresearchgate.net The phenothiazine moiety typically serves as the electron donor. By oxidizing the sulfur atom to the sulfone (dioxide), the electron-donating strength of the phenothiazine unit is substantially reduced, turning it into an electron-accepting group. This modification allows for the design of different classes of dyes.

A set of phenothiazine and phenothiazine-5,5-dioxide-based push-pull chromophores demonstrated that the dioxide derivatives exhibit a hypsochromic shift (a shift to a shorter wavelength) in their UV-vis absorption spectra compared to their non-oxidized phenothiazine counterparts. rsc.org This highlights the tunability of the optical properties through the oxidation state of the sulfur atom.

Table 1: Comparison of Photophysical Properties of a Phenothiazine (PTZ) vs. a Phenothiazine-5,5-dioxide (PTZ-Dioxide) Derivative

| Property | Phenothiazine Derivative (PTZ 1-3) | Phenothiazine-5,5-dioxide Derivative (PTZ 4-6) |

| UV-vis Spectra | Longer wavelength absorption | Hypsochromic shift (shorter wavelength) |

| Electron Character | Strong electron donor | Electron acceptor |

This table is illustrative, based on general findings for phenothiazine vs. phenothiazine dioxide derivatives as described in the literature. rsc.org

The unique electronic properties of phenothiazine derivatives make them suitable for use in various organic electronic devices. rsc.orgmanchester.ac.uk They have been investigated as electron donors, electron acceptors, and hole-transporting materials in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

The phenothiazine 5,5-dioxide core, with its electron-accepting nature, is particularly valuable for creating n-type or bipolar (transporting both holes and electrons) organic semiconductors. The ability to precisely tune the frontier energy levels (HOMO/LUMO) through chemical modification, such as chlorination and oxidation, is crucial for optimizing charge injection and transport in these devices. rsc.orgrsc.org The introduction of the strongly electron-withdrawing sulfone group can enhance the stability and performance of these materials in electronic applications. rsc.org

Materials exhibiting Thermally Activated Delayed Fluorescence (TADF) are at the forefront of third-generation OLED technology, as they can theoretically achieve 100% internal quantum efficiency. The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). nih.gov

Phenothiazine derivatives are excellent platforms for designing TADF emitters. nih.govrsc.org Research has shown that phenothiazine dioxide-containing derivatives can serve as efficient host materials for blue, green, and yellow TADF OLEDs. rsc.org In these host materials, the phenothiazine dioxide unit helps to ensure a high triplet energy, which is essential for confining the triplet excitons of the TADF guest emitter. One study reported that using a phenothiazine dioxide-based host material in TADF-OLEDs resulted in high external quantum efficiencies, reaching up to 19.1% for yellow-emitting devices. rsc.org This demonstrates the significant potential of the phenothiazine 5,5-dioxide scaffold, and by extension, derivatives like this compound, in the development of next-generation lighting and display technologies. nih.govrsc.org

Other Specialized Material Science Applications (e.g., Dental Materials as Photo-initiators)

While direct and extensive research on the application of this compound as a photo-initiator in dental materials is not widely documented in publicly available scientific literature, the broader class of phenothiazine derivatives has garnered significant interest for its potential in photopolymerization processes. These applications are relevant to material science, including the curing of dental composites and 3D printing. bohrium.comrsc.orgnih.gov The exploration of phenothiazine derivatives stems from their favorable photophysical and electrochemical properties, which can be tailored through chemical modifications. bohrium.comrsc.org

The core function of a photo-initiator in dental materials is to absorb light from a dental curing unit and, as a result, generate reactive species, typically free radicals, that initiate the polymerization of monomer units into a durable polymer network. mdpi.com The efficiency of this process is dependent on the photo-initiator's ability to absorb light at the specific wavelengths emitted by the curing lamp, which are typically in the near-UV or visible light range. bohrium.comrsc.org

Research into various phenothiazine derivatives has shown their capability to act as high-performance visible light photo-initiators, particularly when used in multi-component systems. rsc.orgnih.gov These systems often consist of the phenothiazine derivative as a photosensitizer, an iodonium (B1229267) salt, and an amine. rsc.orgnih.gov In such a system, the phenothiazine derivative absorbs the light, reaches an excited state, and then interacts with the other components to produce the radicals that drive the polymerization of acrylates and other resins used in dental materials. rsc.org

Studies have focused on synthesizing new phenothiazine derivatives with optimized light absorption properties, particularly in the 405 nm wavelength region, which is common for LED curing lights. bohrium.comrsc.org These efforts aim to develop photo-initiating systems with excellent polymerization rates and high final reactive function conversions. rsc.org The performance of these novel phenothiazine-based systems has been demonstrated in applications such as the fabrication of 3D objects with precise morphology and in the curing of thick, filled samples like photocomposites with glass fibers. rsc.orgnih.gov

The general structure of phenothiazine allows for various chemical modifications, including the introduction of halogen atoms like chlorine. chemsynthesis.comresearchgate.netnih.gov These modifications can influence the electronic and photophysical properties of the molecule, potentially enhancing its performance as a photo-initiator. The sulfone group (5,5-dioxide) in this compound can also play a significant role in modifying the electronic properties of the phenothiazine core. rsc.org

Given the ongoing research into phenothiazine derivatives for photopolymerization, it is plausible that a compound like this compound could be investigated for such applications. Its potential would depend on its specific absorption spectrum, quantum yield for radical generation, and its interaction with other components of a dental resin formulation.

To illustrate the potential performance of phenothiazine-based photo-initiators, the following data table summarizes findings from research on newly synthesized phenothiazine derivatives. It is important to note that this data is for related compounds and not for this compound itself, for which specific data is not available.

Table 1: Performance of Novel Phenothiazine Derivative-Based Photo-initiating Systems in Free Radical Polymerization

| Phenothiazine Derivative | Co-initiator System | Light Source | Final Conversion (%) | Polymerization Rate (s⁻¹) |

| PT1 (a novel derivative) | Iodonium Salt + Amine | LED @ 405 nm | > 80% | High |

| PT2 (a novel derivative) | Iodonium Salt + Amine | LED @ 405 nm | > 80% | High |

| PT3 (a novel derivative) | Iodonium Salt + Amine | LED @ 405 nm | ~ 85% | Very High |

| PT4 (a novel derivative) | Iodonium Salt + Amine | LED @ 405 nm | ~ 85% | Very High |

Data extrapolated from studies on novel phenothiazine derivatives for illustrative purposes. bohrium.comrsc.org

The high conversion rates and polymerization speeds of these related compounds underscore the promise of the phenothiazine scaffold in the development of advanced photo-initiators for materials science, including potential applications in dental materials. Further research would be necessary to synthesize and evaluate the specific efficacy of this compound in this context.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of phenothiazine-5,5-dioxides, including the chlorinated analogue, traditionally involves the oxidation of the corresponding phenothiazine (B1677639). A primary challenge lies in achieving this transformation with high efficiency and selectivity under environmentally benign conditions. Future research is focused on moving beyond conventional oxidizing agents towards more advanced and greener synthetic strategies.

One promising avenue is the use of electrochemical synthesis. nih.gov This method offers a greener approach by using electrons as the reagent, operating under mild conditions, and potentially avoiding the need for protective groups. nih.gov Research into the electrosynthesis of phenothiazine metabolites has successfully yielded both S-oxide and S,S-dioxide products, suggesting that this technique could be optimized for compounds like 1-chloro-10H-phenothiazine 5,5-dioxide. nih.gov

Further development is also needed in the regioselective functionalization of the phenothiazine core. The synthesis of derivatives with specific substitution patterns, such as the 1-chloro position, requires precise control. Future methodologies will likely focus on advanced catalytic systems, such as the Palladium-catalyzed Suzuki cross-coupling reactions already used for other phenothiazine derivatives, to introduce a variety of functional groups at specific sites with high yields. rsc.org

Advanced Spectroscopic Characterization and Computational Validation of Structural Properties

The unique, non-planar "butterfly" conformation of the phenothiazine core is critical to its electronic and physical properties. rsc.org Oxidation to the 5,5-dioxide state significantly alters the geometry and electronic distribution of the molecule. Future work must employ a synergistic approach combining advanced spectroscopic techniques with high-level computational modeling to fully elucidate these structure-property relationships.

Spectroscopic Analysis: Techniques such as single-crystal X-ray diffraction are essential for determining precise bond angles and the dihedral angle between the benzene (B151609) rings. mdpi.comnih.gov Advanced NMR spectroscopy can further probe the chemical environment of the atoms within the molecule.

Computational Validation: Density Functional Theory (DFT) has become an indispensable tool for complementing experimental data. rsc.orgmdpi.com Future research will rely heavily on DFT and time-dependent DFT (TD-DFT) to:

Predict the impact of the sulfone group and chlorine substituent on the molecule's frontier molecular orbitals (HOMO/LUMO).

Simulate absorption and emission spectra to understand photophysical properties. mdpi.commdpi.com

Validate experimental findings regarding molecular geometry and electronic structure. nih.gov

| Area of Focus | Techniques and Methods | Key Research Questions | References |

|---|---|---|---|

| Molecular Geometry | Single-Crystal X-ray Diffraction, Advanced NMR, DFT Calculations | How does the 1-chloro substituent affect the "butterfly" angle of the phenothiazine-5,5-dioxide core? | rsc.orgmdpi.com |

| Electronic Properties | Cyclic Voltammetry, UV-Vis Spectroscopy, TD-DFT | What is the precise influence of the electron-withdrawing sulfone and chloro groups on the HOMO/LUMO energy levels? | rsc.orgrsc.org |

| Photophysical Behavior | Fluorescence and Phosphorescence Spectroscopy, TCSPC, DFT/TD-DFT | Can room-temperature phosphorescence be induced or tuned in this specific derivative? | rsc.orgacs.org |

Deeper Elucidation of Molecular Mechanisms in Biological Systems for Targeted Research

Phenothiazines are known for their broad biological activities, including antipsychotic, antibacterial, and anticancer effects. nih.govnih.gov The oxidation of the sulfur atom to a sulfone group drastically alters the electronic nature of the compound, turning the electron-rich phenothiazine into a structure with a potent electron-withdrawing group. This change fundamentally modifies its interaction with biological targets.

Future research must move beyond general activity screening to a deeper, mechanistic understanding. A key challenge is to identify the specific molecular pathways modulated by this compound. For other phenothiazines, interactions with various receptors and signaling pathways like PDK1/Akt and MAPK/ERK1/2 have been noted. nih.gov Research is needed to determine if the 5,5-dioxide derivative targets these or other pathways, such as those involved in mitophagy like the AMPK/mTOR/ULK1 pathway. nih.gov

The goal is to leverage this mechanistic insight for the rational design of highly targeted therapeutic agents, potentially leading to new anticancer drugs or agents that can combat antibiotic resistance by targeting bacterial efflux pumps. nih.gov

Exploration of New Applications in Advanced Materials with Tailored Optoelectronic Properties

The phenothiazine-5,5-dioxide core is an attractive building block for organic electronics due to its chemical stability and strong electron-accepting nature. rsc.orgrsc.org This makes it a promising component for creating "donor-acceptor" type materials with tunable optoelectronic properties for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). tuni.firesearchgate.net

Future research will focus on the synthesis of novel polymers and small molecules incorporating the this compound unit. The key research directions include:

Hole and Electron Transport Materials: The introduction of the sulfuryl group can significantly lower the energy levels of the molecule, making phenothiazine-5,5-dioxide derivatives suitable as hole-transport materials (HTMs) in devices like perovskite solar cells, where they have enabled impressive power conversion efficiencies. rsc.org

Emitters for OLEDs: Oxidized phenothiazine derivatives are noted for their high phosphorescence quantum yields and photostability, making them candidates for efficient and long-lasting OLED emitters. rsc.org Research into derivatives exhibiting thermally activated delayed fluorescence (TADF) is also a highly active area. rsc.org

Sensors and Memory Devices: The unique redox and photophysical properties could be harnessed for chemical sensors or data storage applications. rsc.org

The challenge lies in systematically tuning the material's properties—such as bandgap, charge carrier mobility, and emission color—by strategically modifying the molecular structure. tuni.firesearchgate.net The 1-chloro substituent, in conjunction with other functional groups, offers a handle for this fine-tuning.

| Application Area | Role of Phenothiazine-5,5-dioxide | Future Research Goal | References |

|---|---|---|---|

| Perovskite Solar Cells (PSCs) | Hole-Transport Material (HTM) | Design derivatives with optimized energy levels and high hole mobility to further boost power conversion efficiency and stability. | rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Host Material or Emitter (Phosphorescent/TADF) | Synthesize novel emitters with high quantum yields and long operational lifetimes, particularly for blue light emission. | rsc.orgrsc.org |

| Organic Photovoltaics (OPVs) | Electron Acceptor or Donor Component | Develop new donor-acceptor copolymers with tailored bandgaps to maximize light absorption and charge separation. | tuni.fimanchester.ac.uk |

Addressing Specific Challenges in Phenothiazine-5,5-dioxide Research and Derivative Development

The broader advancement of phenothiazine-5,5-dioxide chemistry, including the 1-chloro derivative, faces several overarching challenges that require concerted research efforts.

Structure-Property Correlation: A fundamental challenge is to build a comprehensive library of structure-property relationships. This requires synthesizing a wide array of derivatives with varied substituents and systematically studying how these changes affect electronic, photophysical, and biological properties. This iterative cycle of synthesis, characterization, and computational modeling is crucial for predictive design. researchgate.net

Photochemical and Thermal Stability: While phenothiazine sulfones are generally more stable than their sulfide (B99878) precursors, long-term stability under operational stress (e.g., heat and light in a solar cell) is a critical parameter that must be rigorously evaluated and improved for commercial applications. rsc.org

Scalability and Purity: For any practical application, whether in medicine or materials, synthetic routes must be scalable to produce high-purity materials cost-effectively. Developing synthetic protocols that avoid costly and difficult purification steps is a significant practical hurdle.

Biocompatibility and Toxicity: For any potential biological application, a thorough investigation into the cytotoxicity and biocompatibility of new derivatives is essential. While the parent phenothiazine scaffold is well-studied, the specific profiles of its oxidized and functionalized analogues are largely unknown. nih.gov

Addressing these challenges will unlock the full potential of this compound and its related compounds, paving the way for next-generation materials and therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.